molecular formula C17H23N B14205431 1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline CAS No. 828252-62-6

1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline

Cat. No.: B14205431
CAS No.: 828252-62-6
M. Wt: 241.37 g/mol
InChI Key: XJBZSBNOHKEMCE-XPCCGILXSA-N
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Description

1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline is a chemical compound that belongs to the class of octahydroquinolines These compounds are characterized by their bicyclic structure, which includes a quinoline ring system that is fully saturated

Preparation Methods

The synthesis of 1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of quinoline derivatives in the presence of a chiral catalyst to ensure the correct stereochemistry. The reaction conditions typically include high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives. Common reagents for this reaction include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further saturate the compound or modify the phenylethyl group. Sodium borohydride is a typical reducing agent used.

    Substitution: The phenylethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the phenylethyl moiety.

Scientific Research Applications

1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application. Research is ongoing to elucidate these mechanisms in greater detail.

Comparison with Similar Compounds

1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline can be compared with other similar compounds, such as:

    1-Phenylethyl-1,2,3,4-tetrahydroquinoline: This compound has a similar structure but lacks full saturation of the quinoline ring.

    1-Phenylethyl-quinoline: This compound has an unsaturated quinoline ring and different chemical properties.

The uniqueness of this compound lies in its fully saturated ring system and the presence of the phenylethyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

828252-62-6

Molecular Formula

C17H23N

Molecular Weight

241.37 g/mol

IUPAC Name

1-[(1R)-1-phenylethyl]-3,4,6,7,8,8a-hexahydro-2H-quinoline

InChI

InChI=1S/C17H23N/c1-14(15-8-3-2-4-9-15)18-13-7-11-16-10-5-6-12-17(16)18/h2-4,8-10,14,17H,5-7,11-13H2,1H3/t14-,17?/m1/s1

InChI Key

XJBZSBNOHKEMCE-XPCCGILXSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CCCC3=CCCCC32

Canonical SMILES

CC(C1=CC=CC=C1)N2CCCC3=CCCCC32

Origin of Product

United States

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